molecular formula C16H20FNO2 B5986245 4-(cyclobutylcarbonyl)-2-(3-fluorobenzyl)morpholine

4-(cyclobutylcarbonyl)-2-(3-fluorobenzyl)morpholine

Cat. No.: B5986245
M. Wt: 277.33 g/mol
InChI Key: PLDLBKULWBAVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclobutylcarbonyl)-2-(3-fluorobenzyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is a type of morpholine derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 4-(cyclobutylcarbonyl)-2-(3-fluorobenzyl)morpholine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that play a role in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(cyclobutylcarbonyl)-2-(3-fluorobenzyl)morpholine in lab experiments is its potential as a cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.

Future Directions

There are several future directions for research on 4-(cyclobutylcarbonyl)-2-(3-fluorobenzyl)morpholine. One direction is to further investigate its mechanism of action to optimize its use as a cancer therapy. Another direction is to explore its potential use in other diseases, such as inflammatory disorders. Additionally, research can be conducted to improve the synthesis method and purity of the compound.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. Its anti-inflammatory and analgesic properties, as well as its potential use in cancer treatment, make it a valuable candidate for further study. While its mechanism of action is not fully understood, research in this area can lead to optimized use of the compound.

Synthesis Methods

The synthesis of 4-(cyclobutylcarbonyl)-2-(3-fluorobenzyl)morpholine involves the reaction of cyclobutyl isocyanate with 3-fluorobenzylamine in the presence of morpholine. This reaction results in the formation of the desired product. The purity of the product can be improved through recrystallization and column chromatography.

Scientific Research Applications

4-(Cyclobutylcarbonyl)-2-(3-fluorobenzyl)morpholine has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential use in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, making it a promising candidate for cancer therapy.

Properties

IUPAC Name

cyclobutyl-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO2/c17-14-6-1-3-12(9-14)10-15-11-18(7-8-20-15)16(19)13-4-2-5-13/h1,3,6,9,13,15H,2,4-5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDLBKULWBAVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCOC(C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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